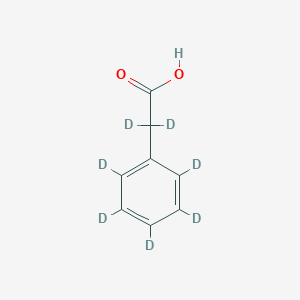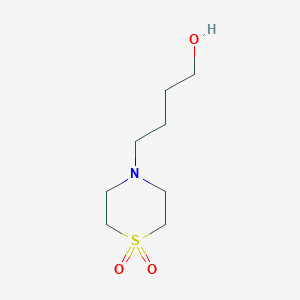
2,3,5,6-Tetrachlorobenzotrifluoride
Overview
Description
2,3,5,6-Tetrachlorobenzotrifluoride is an organic compound with the chemical formula C7HCl4F3. It is a derivative of benzotrifluoride, where four hydrogen atoms on the benzene ring are replaced by chlorine atoms. This compound is known for its stability and resistance to chemical reactions, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrachlorobenzotrifluoride can be synthesized through the chlorination of benzotrifluoride. The process involves the substitution of hydrogen atoms with chlorine atoms in the presence of a catalyst such as ferric chloride or aluminum chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale chlorination reactorsThe reaction is catalyzed by a Friedel-Crafts catalyst, such as aluminum chloride, and is maintained at high temperatures to achieve the desired level of chlorination .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrachlorobenzotrifluoride primarily undergoes substitution reactions due to the presence of chlorine atoms on the benzene ring. These reactions include:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions or amines.
Electrophilic Substitution: The compound can undergo further chlorination or nitration under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia can be used in the presence of a solvent like ethanol.
Electrophilic Substitution: Chlorine gas or nitric acid can be used in the presence of a catalyst like ferric chloride.
Major Products Formed
Nucleophilic Substitution: Products such as 2,3,5,6-tetrachlorophenol or 2,3,5,6-tetrachloroaniline.
Electrophilic Substitution: Products such as pentachlorobenzotrifluoride or nitrotetrachlorobenzotrifluoride.
Scientific Research Applications
2,3,5,6-Tetrachlorobenzotrifluoride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized as a solvent and intermediate in the production of dyes, resins, and polymers.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrachlorobenzotrifluoride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Benzotrifluoride: The parent compound, with no chlorine substitutions.
2,3,4,5-Tetrachlorobenzotrifluoride: A similar compound with chlorine atoms at different positions on the benzene ring.
Pentachlorobenzotrifluoride: A compound with five chlorine atoms on the benzene ring.
Uniqueness
2,3,5,6-Tetrachlorobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and resistance to further chlorination make it valuable in applications requiring inert solvents or intermediates .
Properties
IUPAC Name |
1,2,4,5-tetrachloro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl4F3/c8-2-1-3(9)6(11)4(5(2)10)7(12,13)14/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMJWQMCMRUYTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl4F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548397 | |
| Record name | 1,2,4,5-Tetrachloro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7656-99-7 | |
| Record name | 1,2,4,5-Tetrachloro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Furo[3,4-B]pyridin-7(5H)-one](/img/structure/B1601147.png)


![Imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1601152.png)



![3-Methylbenzo[b]thiophene-2-carbonylchloride](/img/structure/B1601156.png)

